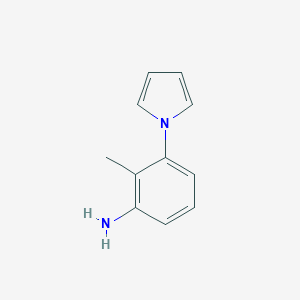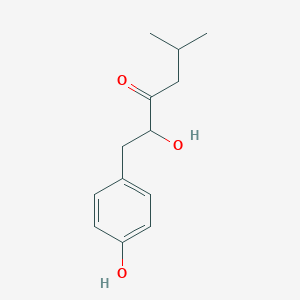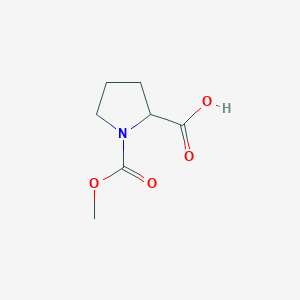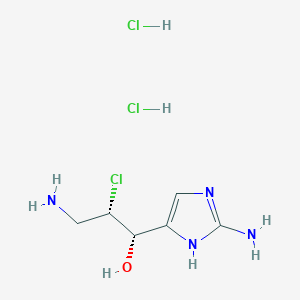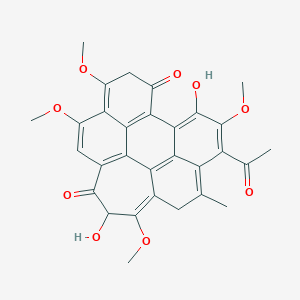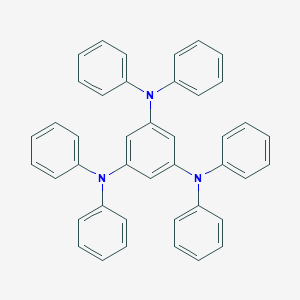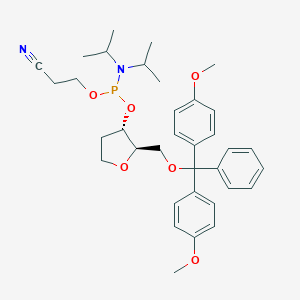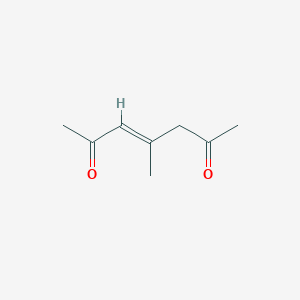
(E)-4-methylhept-3-ene-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-methylhept-3-ene-2,6-dione, also known as diketone, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a yellow crystalline powder that is soluble in organic solvents and has a characteristic odor.
作用机制
The mechanism of action of (E)-4-methylhept-3-ene-2,6-dione is not well understood. However, it is believed to act as a Michael acceptor, which allows it to react with nucleophiles such as thiols and amines. This reaction can lead to the formation of covalent bonds between (E)-4-methylhept-3-ene-2,6-dione and the nucleophile, which can alter the structure and function of the biomolecule.
生化和生理效应
(E)-4-methylhept-3-ene-2,6-dione has been shown to have various biochemical and physiological effects. For example, it has been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various physiological effects.
实验室实验的优点和局限性
One of the main advantages of using (E)-4-methylhept-3-ene-2,6-dione in lab experiments is its high reactivity towards nucleophiles. This reactivity allows it to be used as a versatile building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects on various cell lines, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of (E)-4-methylhept-3-ene-2,6-dione. One potential direction is the synthesis of novel compounds based on the structure of (E)-4-methylhept-3-ene-2,6-dione. These compounds could have various applications in fields such as drug discovery and materials science. Another potential direction is the investigation of the mechanism of action of (E)-4-methylhept-3-ene-2,6-dione. This could lead to a better understanding of its biochemical and physiological effects, which could inform the development of new therapeutic agents. Finally, the investigation of the toxicity of (E)-4-methylhept-3-ene-2,6-dione could lead to the development of safer and more effective compounds.
合成方法
The synthesis of (E)-4-methylhept-3-ene-2,6-dione is typically achieved through the reaction of 2-methyl-3-buten-2-ol with potassium tert-butoxide in the presence of a catalytic amount of tetrabutylammonium bromide. This reaction produces (E)-4-methylhept-3-ene-2,6-dione as a major product with a yield of up to 90%.
科学研究应用
(E)-4-methylhept-3-ene-2,6-dione has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of various organic compounds, including heterocyclic compounds and natural products.
属性
CAS 编号 |
137277-68-0 |
|---|---|
产品名称 |
(E)-4-methylhept-3-ene-2,6-dione |
分子式 |
C8H12O2 |
分子量 |
140.18 g/mol |
IUPAC 名称 |
(E)-4-methylhept-3-ene-2,6-dione |
InChI |
InChI=1S/C8H12O2/c1-6(4-7(2)9)5-8(3)10/h4H,5H2,1-3H3/b6-4+ |
InChI 键 |
SCZCAOODJLKIAJ-GQCTYLIASA-N |
手性 SMILES |
C/C(=C\C(=O)C)/CC(=O)C |
SMILES |
CC(=CC(=O)C)CC(=O)C |
规范 SMILES |
CC(=CC(=O)C)CC(=O)C |
同义词 |
3-Heptene-2,6-dione, 4-methyl-, (3E)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



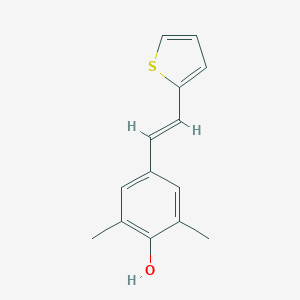
![Methyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B145306.png)
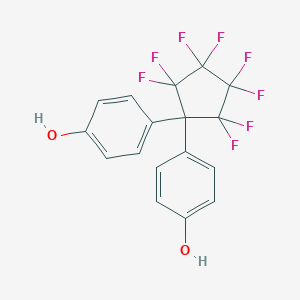
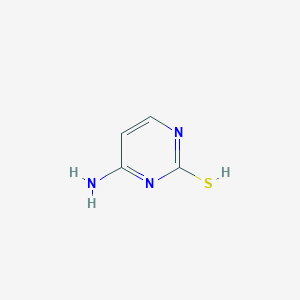
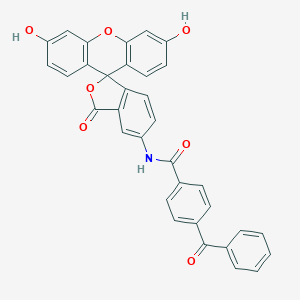
![2-[(3,4-Dichlorophenyl)amino]phenylacetic acid](/img/structure/B145318.png)
